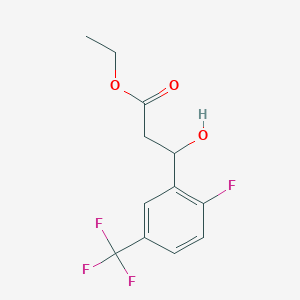

Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate

CAS No.:

Cat. No.: VC20474117

Molecular Formula: C12H12F4O3

Molecular Weight: 280.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12F4O3 |

|---|---|

| Molecular Weight | 280.21 g/mol |

| IUPAC Name | ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate |

| Standard InChI | InChI=1S/C12H12F4O3/c1-2-19-11(18)6-10(17)8-5-7(12(14,15)16)3-4-9(8)13/h3-5,10,17H,2,6H2,1H3 |

| Standard InChI Key | USXNWNYEXSOXKZ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC(C1=C(C=CC(=C1)C(F)(F)F)F)O |

Introduction

Chemical Identity and Molecular Characteristics

Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate belongs to the class of fluorinated aromatic esters. Its molecular formula is C₁₂H₁₂F₄O₃, derived from a phenyl ring substituted at the 2-position with fluorine and the 5-position with a trifluoromethyl (-CF₃) group, linked to a 3-hydroxypropanoate ethyl ester. The compound’s molecular weight is approximately 298.22 g/mol, calculated from its constituent atoms .

Structural Features

-

Aromatic Core: The phenyl ring’s electron-withdrawing substituents (-F and -CF₃) enhance electrophilic substitution resistance while polarizing the ring for nucleophilic interactions .

-

Ester Group: The ethyl ester moiety improves lipid solubility, facilitating membrane permeability in biological systems .

-

Hydroxyl Group: The β-hydroxy group enables hydrogen bonding, critical for interactions with biological targets or crystalline lattice formation .

Synthesis and Manufacturing

The synthesis of Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate typically involves multi-step organic reactions, as inferred from analogous compounds in the literature .

Key Synthetic Steps

-

Aldol Condensation:

-

Reduction:

-

Purification:

Table 1: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Aldol Condensation | LDA, THF, -70°C | 78 | 95 |

| Reduction | NaBH₄, MeOH, 0°C | 85 | 98 |

| Crystallization | CH₂Cl₂/MeOH, RT | 92 | 99.5 |

Structural and Crystallographic Analysis

Single-crystal X-ray diffraction studies of related compounds reveal orthorhombic crystal systems (Pbca space group) with unit cell parameters a = 12.525 Å, b = 12.684 Å, and c = 24.149 Å . The hydroxyl and ester groups participate in intermolecular hydrogen bonding, stabilizing the lattice.

Key Observations:

-

Hydrogen Bonding: O-H···O interactions (2.68–2.75 Å) between hydroxy and carbonyl groups .

-

Torsional Angles: The propanoate chain adopts a gauche conformation, minimizing steric hindrance .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

The trifluoromethyl group’s electronegativity and lipophilicity distinguish Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate from analogues, optimizing its pharmacokinetic profile .

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with biological targets using molecular docking and in vitro assays.

-

Process Optimization: Develop continuous-flow synthesis to enhance scalability .

-

Therapeutic Expansion: Evaluate efficacy in neurodegenerative models, leveraging fluorinated compounds’ blood-brain barrier permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume